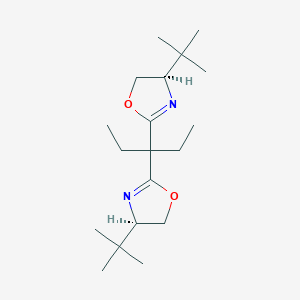
3-Bromo-4-methyl-5-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-methyl-5-(methylthio)pyridine” is a chemical compound with the CAS Number: 142137-18-6 . It has a molecular weight of 204.09 and is typically stored at ambient temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3,5-Dibromopyridine and Sodium thiomethoxide .Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(methylsulfanyl)pyridine . The InChI code is 1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 and the InChI key is AKFNVEXSYXJWQX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a density of 1.617 g/cm3 and a boiling point of 251.122ºC at 760 mmHg . The molecular formula is C6H6BrNS and the exact mass is 202.94000 . The compound has a vapour pressure of 0.033mmHg at 25°C and an index of refraction of 1.63 .Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
While specific future directions for “3-Bromo-4-methyl-5-(methylthio)pyridine” are not mentioned in the sources retrieved, it’s worth noting that such compounds often find use in various fields including pharmaceuticals, organic synthesis, and the production of dyes and pesticides . As a building block in chemical synthesis , it may have potential applications in the development of new compounds and materials.
Wirkmechanismus
Target of Action
It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target palladium catalysts in these reactions, contributing to the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, bromopyridines typically undergo oxidative addition with palladium catalysts, forming a new pd-c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of organic synthesis, the compound could potentially be involved in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20409) and boiling point (251122ºC at 760 mmHg) , could potentially influence its bioavailability.
Result of Action
In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methyl-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity could potentially be affected by the presence of a palladium catalyst, which is commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored in closed vessels .
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLFYMPCCEMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)


